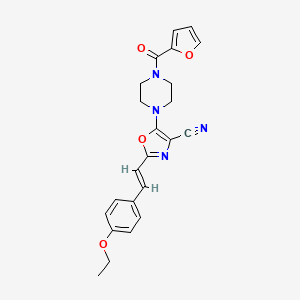

![molecular formula C22H21N5O4S B2602428 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1023846-67-4](/img/structure/B2602428.png)

2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

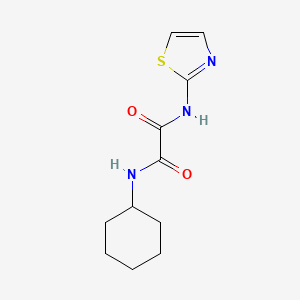

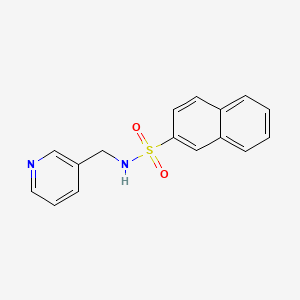

The compound “2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide” is a complex organic molecule with the molecular formula C29H27N5O5S . It has a molecular weight of 557.6 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including an imidazo[1,2-c]quinazoline ring, a sulfanyl group, an acetamide group, and a methoxyphenyl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 557.6 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has a rotatable bond count of 10 . The exact mass of the compound is 557.17329015 g/mol .科学的研究の応用

Synthesis Approaches

The compound 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide, although not directly mentioned, seems to be a part of the broader family of quinazolinone and acetamide derivatives. Research indicates a myriad of synthesis methods and applications for similar compounds:

Hybrid Molecule Synthesis

A cost-effective approach for synthesizing a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol, has been proposed. This method involves stepwise alkylation and acylation to obtain the target compound, exhibiting significant anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).

Peptidomimetic Building Blocks

Synthesis of novel peptidomimetic building blocks like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide from N-(4-oxocyclohexyl)acetamide illustrates the intricate chemistry involved in creating complex bioactive molecules (Marinko et al., 2000).

Anticancer Drug Synthesis

The synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline as a key intermediate for the anticancer drug Raltitrexed showcases the compound's relevance in pharmaceutical manufacturing (Zhang, 2009).

Reactions with Various Nucleophiles

Investigations into the reactions of quinazoline derivatives with different nucleophiles, leading to the formation of various substituted quinazolines, highlights the compound's versatility in chemical synthesis (Markosyan et al., 2018).

Intramolecular Electrophilic Cyclization

The formation of fused quinazolinium derivatives via intramolecular electrophilic cyclization indicates the compound's potential in the synthesis of structurally complex molecules (Kut, Onysko, & Lendel, 2020).

Synthesis of PET Tracers

Synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) signifies the compound's application in advanced medical diagnostics (Gao, Wang, & Zheng, 2016).

Anxiosedative and Antidepressant Agents

The synthesis of quinazoline acetanilide derivatives and their evaluation as anxiosedative and antidepressant agents demonstrate the compound's therapeutic potential (Tyurenkov et al., 2013).

将来の方向性

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of similar compounds , it could be of interest in the development of new drugs or treatments.

特性

IUPAC Name |

2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4S/c1-31-14-8-6-13(7-9-14)11-24-19(29)10-17-21(30)27-20(25-17)15-4-2-3-5-16(15)26-22(27)32-12-18(23)28/h2-9,17H,10-12H2,1H3,(H2,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLJFKXRMUTIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)

![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)